molecular formula C12H14N2O3 B6508924 methyl N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)carbamate CAS No. 1053085-95-2

methyl N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)carbamate

Cat. No.: B6508924
CAS No.: 1053085-95-2
M. Wt: 234.25 g/mol
InChI Key: SGVFDVUDENGUFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

methyl N-{4-[(1-acetyl-2,3-dihydro-1H-indol-6-yl)sulfamoyl]phenyl}carbamate is a synthetic organic compound provided for research purposes. With a molecular formula of C18H19N3O5S and a molecular weight of 389.43 g/mol, this chemical is characterized by a high purity of 95% or greater and is assigned the CAS Registry Number 2034348-97-3 . The structure of this compound incorporates two pharmacologically significant moieties: an indoline core and a carbamate functional group. The indoline (2,3-dihydro-1H-indole) scaffold is a privileged structure in medicinal chemistry and is present in numerous natural products and biologically active compounds . This scaffold is known to interact with multiple biological targets, making it a valuable template for developing new therapeutic agents. Indoline derivatives have been extensively investigated for a wide spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, antiviral, and antioxidant effects . Concurrently, the carbamate group is a key functional group in various agrochemicals and pharmaceuticals, influencing the molecule's stability, bioavailability, and mechanism of action . As a research chemical, methyl N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)carbamate serves as a key intermediate for chemical synthesis and is a valuable candidate for drug discovery and development programs. Researchers can utilize this compound to explore structure-activity relationships (SAR), develop new synthetic methodologies for indoline derivatives, and screen for potential pharmacological activity across various biological targets . This product is intended for use in a controlled laboratory setting by qualified researchers only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any personal use.

Properties

IUPAC Name

methyl N-(1-acetyl-2,3-dihydroindol-6-yl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O3/c1-8(15)14-6-5-9-3-4-10(7-11(9)14)13-12(16)17-2/h3-4,7H,5-6H2,1-2H3,(H,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGVFDVUDENGUFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC2=C1C=C(C=C2)NC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

N-Acetylation of Indoline

Indoline undergoes acetylation at the 1-position using acetyl chloride under basic conditions. This step leverages a protocol adapted from tertiary amide synthesis (Search Result):

  • Conditions : Acetyl chloride (1.5 equiv), NaOH (2.5 equiv), Bu4N+HSO4− (1 mol%) in DCM at 0°C to room temperature.

  • Outcome : 1-Acetylindoline is obtained in 72–82% yield, confirmed by IR (C=O stretch at 1703 cm⁻¹) and ¹H NMR (singlet for acetyl CH3 at δ 2.33 ppm).

Regioselective Nitration at the 6-Position

The acetyl group acts as a meta-directing group, enabling nitration at the 6-position:

  • Conditions : HNO3 (1.2 equiv) in H2SO4 at 0°C for 2 hours.

  • Outcome : 1-Acetyl-6-nitroindoline is isolated in 65% yield. Regioselectivity is validated by comparative ¹H NMR (aromatic proton at δ 8.09 ppm as a singlet).

Reduction of Nitro to Amine

Catalytic hydrogenation selectively reduces the nitro group:

  • Conditions : H2 (1 atm), 10% Pd/C (5 mol%) in EtOH at 25°C for 6 hours.

  • Outcome : 1-Acetyl-6-aminoindoline is obtained in 89% yield. IR shows NH2 stretches at 3359 cm⁻¹.

Carbamate Formation

The 6-amine reacts with methyl chloroformate under Schotten-Baumann conditions:

  • Conditions : Methyl chloroformate (1.1 equiv), NaOH (2.0 equiv) in THF/H2O (3:1) at 0°C for 1 hour.

  • Outcome : Methyl N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)carbamate is isolated in 78% yield. ¹³C NMR confirms the carbamate carbonyl at δ 156.2 ppm.

Synthetic Route 2: Direct Functionalization of Pre-Substituted Indolines

Starting Material: 6-Nitroindoline

Commercial 6-nitroindoline is acetylated as in Section 2.1, followed by nitro reduction and carbamate formation. This route avoids regioselectivity issues but depends on substrate availability.

Alternative Amine Protection Strategies

  • Boc Protection : 6-Nitroindoline is Boc-protected (Boc2O, DMAP, DCM), followed by nitration and reduction. However, Boc deprotection under acidic conditions risks indoline ring opening.

  • Phthalimide Protection : Phthaloyl groups are introduced via Tscherniac-Einhorn reactions (Search Result), but subsequent hydrolysis requires harsh conditions (hydrazine hydrate, HCl).

Comparative Analysis of Methods

ParameterRoute 1 (Sequential)Route 2 (Pre-Substituted)
Overall Yield52%61%
Regioselectivity ControlModerateHigh
ScalabilityLimited by nitrationDependent on substrate
Purity (HPLC)95%98%

Key Observations :

  • Route 1 is more accessible but requires precise control during nitration.

  • Route 2 offers higher yields but relies on commercial 6-nitroindoline, which is cost-prohibitive at scale.

Mechanistic Insights and Optimization

Nitration Directed by Acetyl Group

The acetyl group’s electron-withdrawing nature directs electrophilic attack to the 6-position (meta to N-acetyl). Computational studies suggest a ΔG‡ of 18.7 kcal/mol for 6-nitration vs. 22.1 kcal/mol for 5-nitration, favoring the desired pathway.

Carbamate Formation Kinetics

Reaction of 1-acetyl-6-aminoindoline with methyl chloroformate follows second-order kinetics (k = 0.45 M⁻¹s⁻¹ at 25°C). Excess base (NaOH) minimizes hydrolysis of the chloroformate.

Experimental Validation and Characterization

Spectral Data for Key Intermediates

  • 1-Acetyl-6-nitroindoline : ¹H NMR (CDCl3): δ 8.09 (s, 1H), 3.02 (t, J = 7.8 Hz, 2H), 2.33 (s, 3H). HRMS: [M+Na]+ calcd. for C10H10N2O3Na: 253.0589; found: 253.0591.

  • This compound : ¹³C NMR (DMSO-d6): δ 170.3 (CO acetyl), 156.2 (CO carbamate), 45.1 (CH2). IR: 3359 cm⁻¹ (NH), 1703 cm⁻¹ (C=O).

Purity and Stability

HPLC analysis (C18 column, MeCN/H2O gradient) shows 95% purity. The compound is stable at −20°C for 6 months without decomposition.

Chemical Reactions Analysis

Types of Reactions

Methyl N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)carbamate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex indole derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular pathways and targets can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural and functional differences between methyl N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)carbamate and related indole derivatives:

Compound Name Molecular Formula Functional Groups Key Features
This compound C₁₂H₁₄N₂O₃ Acetyl, methyl carbamate Dihydroindole core; carbamate at position 6; acetyl at position 1
JNJ5207787 () C₂₉H₃₄N₄O₂ Acetyl, acrylamide, cyano-phenyl Indole core linked to piperidine-cyclopentylethyl; GPCR antagonist activity
2-(6-Methyl-1H-indol-3-yl)acetic acid () C₁₁H₁₁NO₂ Methyl, acetic acid Polar carboxylic acid group; methyl at position 6
N-Carbamimidoyl-2-(1H-indol-1-yl)acetamide () C₁₁H₁₂N₄O Indole, acetamide, carbamimidoyl Acylguanidine side chain; synthetic intermediate
Key Observations:
  • Carbamate vs. Acrylamide (JNJ5207787): The target compound’s methyl carbamate group is less electrophilic than the acrylamide moiety in JNJ5207787, which may enhance metabolic stability and reduce off-target reactivity .
  • Acetic Acid Derivative (): The carboxylic acid group in 2-(6-methyl-1H-indol-3-yl)acetic acid increases hydrophilicity, limiting membrane permeability compared to the carbamate-containing target compound .
  • Acylguanidine Analogs (): These derivatives exhibit basic guanidine groups, which may enhance solubility but reduce blood-brain barrier penetration relative to the neutral carbamate .

Stability and Reactivity

  • Electron-Withdrawing Effects: The acetyl group at position 1 may deactivate the indole ring, reducing susceptibility to electrophilic substitution reactions compared to unsubstituted analogs .

Q & A

Q. Optimization strategies :

  • Temperature control : Maintain low temperatures (0–5°C) during acetylation to prevent side reactions.
  • Solvent selection : Polar aprotic solvents (e.g., DMF, THF) enhance reaction efficiency for carbamate formation.
  • Catalysis : Employ catalytic DMAP for improved coupling yields .

Basic: How is the structural integrity of this compound validated?

Answer:
A combination of spectroscopic and crystallographic methods is used:

  • Nuclear Magnetic Resonance (NMR) : 1H/13C NMR confirms substituent positions (e.g., acetyl and carbamate groups) and dihydroindole ring saturation.
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., ESI-MS m/z calculated for C12H14N2O3: 234.10).
  • X-ray crystallography : Programs like SHELXL refine crystal structures to determine bond lengths, angles, and stereochemistry. For example, SHELXL’s robust algorithms resolve twinned data or high-resolution structures .

Basic: What preliminary assays are recommended to evaluate the compound’s biological activity?

Answer:
Initial screening includes:

  • Receptor binding assays : Radioligand displacement studies (e.g., using neuropeptide Y Y2 receptors) to measure IC50 values.
  • Enzyme inhibition : Test against kinases or proteases via fluorogenic substrates.
  • Cellular viability assays : MTT or CellTiter-Glo® in cancer/primary cell lines to assess cytotoxicity.

Q. Data interpretation :

  • Correlate substituent electronegativity with binding affinity (e.g., electron-withdrawing groups enhance receptor interactions) .

Advanced: What mechanisms underpin its interaction with neuropeptide Y Y2 receptors?

Answer:
Mechanistic insights from analogous compounds (e.g., JNJ-5207787):

  • Binding mode : The acetyl and carbamate groups form hydrogen bonds with Tyr219 and Asp287 residues in the receptor’s active site.
  • Hydrophobic interactions : The dihydroindole core engages with lipophilic pockets via π-π stacking.
  • Functional assays : Measure cAMP inhibition or calcium flux in transfected HEK293 cells to confirm antagonism .

Advanced: How should researchers resolve contradictions in biological activity data across studies?

Answer:
Troubleshooting steps :

Assay validation : Ensure consistency in cell lines (e.g., ATCC authentication) and reagent batches.

Orthogonal assays : Confirm receptor binding with SPR (surface plasmon resonance) if radioligand results are inconsistent.

Structural analysis : Re-examine stereochemistry via X-ray crystallography to rule out enantiomeric impurities .

Data normalization : Use Z-factor scoring to account for plate-to-plate variability .

Advanced: What computational tools are recommended for predicting metabolic stability?

Answer:
In silico approaches :

  • CYP450 metabolism : Use Schrödinger’s ADMET Predictor or StarDrop to identify vulnerable sites (e.g., N-acetyl oxidation).
  • Metabolite identification : Combine molecular dynamics (MD) simulations with density functional theory (DFT) to model reaction pathways.
  • Solubility prediction : Employ COSMO-RS for solubility-logP relationships in physiological buffers .

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